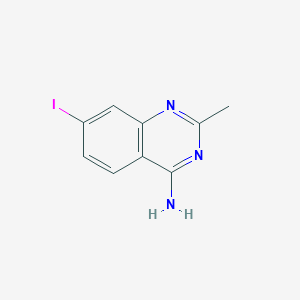
7-Iodo-2-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-2-methylquinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylquinazolin-4-amine typically involves the iodination of 2-methylquinazolin-4-amine. One common method is the electrophilic substitution reaction where iodine is introduced to the quinazoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled reaction conditions helps in optimizing the production process and minimizing impurities.
化学反应分析
Types of Reactions: 7-Iodo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 7-Iodo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert its anticancer effects.
相似化合物的比较
2-Methylquinazolin-4-amine: Lacks the iodine atom at the 7th position.
7-Chloro-2-methylquinazolin-4-amine: Contains a chlorine atom instead of iodine.
7-Bromo-2-methylquinazolin-4-amine: Contains a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-methylquinazolin-4-amine enhances its lipophilicity and may improve its ability to penetrate cell membranes. This can result in higher biological activity compared to its chloro and bromo analogs. Additionally, the iodine atom can participate in unique interactions with biological targets, potentially leading to different pharmacological profiles.
属性
分子式 |
C9H8IN3 |
|---|---|
分子量 |
285.08 g/mol |
IUPAC 名称 |
7-iodo-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8IN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI 键 |
SDMDNLNNFMDNBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)I)C(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


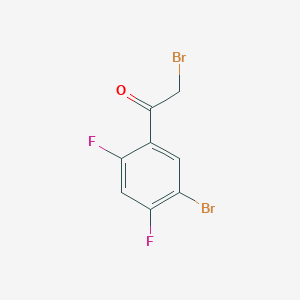
![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
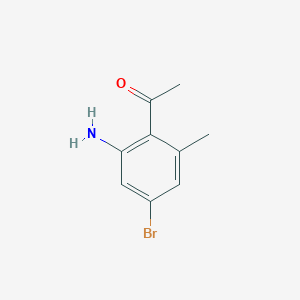
![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)
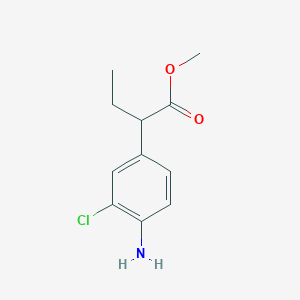
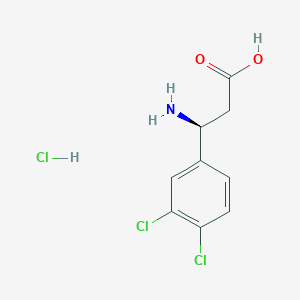
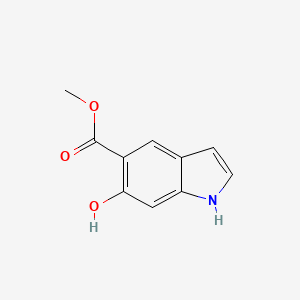
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
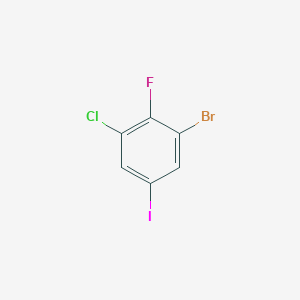
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
